4-(Methylsulfinyl)phenol
Overview
Description
4-(Methylsulfinyl)phenol is an organic compound with the molecular formula C7H8O2S. It is characterized by a phenol group substituted with a methylsulfinyl group at the para position.
Mechanism of Action
Target of Action
It’s known that many phenolic compounds interact with proteins and enzymes, altering their function and leading to various biological effects .
Mode of Action
Phenolic compounds generally exert their effects through interactions with cellular proteins, potentially altering their structure and function .
Biochemical Pathways
4-(Methylsulfinyl)phenol is known to be metabolized by certain soil bacteria, such as Nocardia spec. DSM 43251 . The compound is oxidized, with the rate of degradation depending on the substrate’s ability to support growth . The process involves hydroxylation of the benzene ring, followed by ring cleavage between carbon atoms 2 and 3 to give 2-hydroxy-5-methylsulfinylmuconic semialdehyde .
Pharmacokinetics
Its solubility in organic solvents like ethanol and acetone suggests it may have good bioavailability .
Result of Action
Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it needs to be stored away from sunlight, humidity, and high temperatures . Its action can also be influenced by the presence of other carbon sources, as seen in its metabolism by soil bacteria .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Methylsulfinyl)phenol are not well-documented in the literature. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific properties of the phenolic compound and the biomolecule .
Cellular Effects
Phenolic compounds can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function would typically be obtained through in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on other phenolic compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylsulfinyl)phenol can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)phenol using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of 4-(methylthio)phenol in a suitable solvent, such as methanol or water. The reaction mixture is then stirred at room temperature until the oxidation is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization or chromatography, may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methylsulfinyl group can be reduced back to a methylthio group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: 4-(Methylsulfonyl)phenol.
Reduction: 4-(Methylthio)phenol.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
4-(Methylsulfinyl)phenol can be compared with other similar compounds, such as:
4-(Methylthio)phenol: This compound has a methylthio group instead of a methylsulfinyl group. It is less oxidized and has different chemical reactivity.
4-(Methylsulfonyl)phenol: This compound has a methylsulfonyl group, which is a more oxidized form of the methylsulfinyl group. It exhibits different chemical properties and reactivity.
Properties
IUPAC Name |
4-methylsulfinylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901221 | |
Record name | NoName_308 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-64-5 | |
Record name | 4-(Methylsulfinyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfinyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulphinyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-(Methylsulfinyl)phenol formed in the environment?
A: this compound is often observed as a degradation product of certain organophosphorus pesticides. For instance, it can be generated through the photodegradation of dipropyl 4-(methylthio) phenyl phosphate (propaphos) under xenon lamp irradiation. [] This process involves both oxidation and hydrolysis reactions, leading to the formation of various metabolites, including this compound, in both methanol and water solutions. [] Furthermore, this compound can arise from the microbial metabolism of other organophosphorus pesticides. For example, Klebsiella pneumoniae can reduce the pesticide fensulfothion to 4-methylthiophenol, which can then be further oxidized to this compound. []
Q2: What are the broader implications of this compound formation in the environment?
A: The formation of this compound and similar phenolic compounds through the degradation of organophosphorus pesticides raises concerns about their persistence and potential toxicity in the environment. [] While the provided research focuses on the formation and bacterial metabolism of this compound, further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological effects. This knowledge is essential for developing effective strategies to mitigate any negative impacts associated with these pesticide degradation products.
Q3: How is this compound relevant to the study of fenamiphos degradation?
A: While not directly observed in the fenamiphos degradation study [], this compound is structurally similar to the identified metabolites of fenamiphos, which include 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. [] This structural similarity suggests a possible link in their degradation pathways. Understanding the metabolic fate of such compounds, including this compound, is crucial for assessing the environmental impact of pesticides like fenamiphos.
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